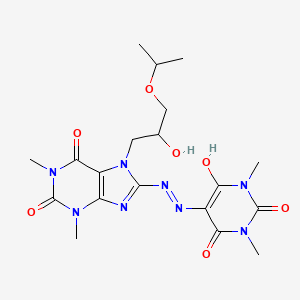
(Z)-3-(2,3-dichlorophenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(2,3-dichlorophenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile, also known as DCTA, is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Nonlinear Optical Properties and Optoelectronic Applications
Designed and synthesized thiophene dyes, including variants closely related to (Z)-3-(2,3-dichlorophenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile, have shown promising applications in optoelectronic devices aimed at protecting human eyes and optical sensors. These compounds exhibit nonlinear absorption and optical limiting behavior, which are essential for stabilizing light sources in optical communications. The demonstration of these properties under specific laser excitation highlights their potential in photonics and optoelectronics, contributing to advancements in eye and sensor protection technologies (Anandan et al., 2018).
Aggregation-Induced Emission and Piezochromic Behaviors
Research on a novel diphenylacrylonitrile derivative, which shows structural similarities to the compound , revealed aggregation-enhanced emission (AIE) effects and piezochromic behaviors. These properties are significant for the development of materials with potential applications in sensing, imaging, and display technologies. The ability of these compounds to change fluorescence color under different conditions (e.g., pressure) opens up new possibilities for smart and responsive materials in various scientific and industrial applications (Ouyang et al., 2016).
Cytotoxic Properties and Potential Anticancer Applications
Investigations into the structure-activity relationships of 2-phenylacrylonitriles have identified key structural components essential for broad-spectrum cytotoxicity, including those with chlorophenyl and nitrophenyl substituents. These findings suggest that specific modifications to the acrylonitrile and aromatic substituents can enhance cytotoxicity, offering a pathway to the development of potent anticancer agents. The importance of the cyanide moiety for activity underscores the potential of (Z)-3-(2,3-dichlorophenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile and related compounds in anticancer research (Tarleton et al., 2012).
Propiedades
IUPAC Name |
(Z)-3-(2,3-dichlorophenyl)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N2S/c1-2-13-6-8-14(9-7-13)18-12-25-20(24-18)16(11-23)10-15-4-3-5-17(21)19(15)22/h3-10,12H,2H2,1H3/b16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVDTJSQJOJXIY-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=C(C(=CC=C3)Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=C(C(=CC=C3)Cl)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(2-Phenylethyl)cyclopentyl]prop-2-enamide](/img/structure/B2749452.png)

![(1R,5S)-8-((3-chloro-4-methoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2749457.png)


![4-methoxy-3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2749462.png)
![2-Methyl-4-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]methoxy]pyridine](/img/structure/B2749463.png)
![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-4-ethoxybenzamide](/img/structure/B2749464.png)

![5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2749466.png)
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2749468.png)